molecular formula C11H9BrO4 B1587383 Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate CAS No. 60395-85-9

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1587383
CAS RN: 60395-85-9
M. Wt: 285.09 g/mol
InChI Key: JLRNIIRSSQRNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the family of dioxobutanoate esters. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Utility in Synthesis of Nitrogenous Heterocycles

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate has been utilized in the synthesis of nitrogenous heterocycles, which are significant due to their antimicrobial properties. For example, the reaction of certain bromo and chloro derivatives with diethyloxalate and further treatment with different nucleophilic reagents has resulted in the formation of compounds tested for their antimicrobial activities against bacteria and fungi (Siddiqui, 2013).

Formation of Supramolecular Structures

This compound has also been studied for its ability to react with tetracyanoethylene, leading to the formation of structures that can create supramolecular assemblies. These assemblies have the potential to include large organic and bioorganic molecules, indicating their utility in various chemical and biological applications (Sheverdov et al., 2017).

Antimicrobial, Analgesic, and Immunotropic Activities

The compound has been instrumental in synthesizing methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, exhibiting antimicrobial, analgesic, antipyretic, and immunotropic activities. These synthesized compounds have been structurally elucidated and tested for various biological activities (Mar'yasov et al., 2016).

Antioxidant and Anti-Inflammatory Properties

Research on derivatives of methyl 4-(4-bromophenyl)-2,4-dioxobutanoate has shown significant antioxidant and anti-inflammatory properties. These properties have been explored through in vitro methods, suggesting potential applications in treating oxidative stress-related and inflammatory conditions (Кorobko et al., 2018).

Potential in NMDA Receptor Antagonism

Studies have identified compounds like 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid as N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds selectively inhibit specific NMDA receptor subunits, suggesting their potential in neurological research and drug development (Acker et al., 2011).

Crystallographic and Theoretical Studies in

Anticonvulsant ResearchMethyl 4-(4-bromophenyl)-2,4-dioxobutanoate has been the subject of crystallographic and theoretical studies, particularly in the context of its anticonvulsant properties. The structure and energetically preferred conformation of these compounds have been established, which is crucial for understanding their biological activity and for designing new anticonvulsant agents (Edafiogho et al., 2003).

Applications in Combinatorial Chemistry

This compound has been used in three-component cyclizations to create a library of derivatives with an indolin-2-one motif. These derivatives are significant in natural alkaloids and offer a practical strategy for constructing diverse compounds with potential biological activities (Vydzhak et al., 2020).

Exploration of New Nitrogen-Containing Bromophenols

Research has also focused on isolating new nitrogen-containing bromophenols from marine algae, where methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivatives demonstrated potent antioxidant activity. These compounds could have applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Synthesis of Heterocyclic Compounds

The compound has been instrumental in synthesizing various heterocyclic compounds, including oxazolo[4,5-c]quinoline and imidazole derivatives. These syntheses contribute to the development of novel compounds with potential pharmaceutical applications (Stanovnik et al., 2003).

properties

IUPAC Name

methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNIIRSSQRNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406127
Record name methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

CAS RN

60395-85-9
Record name methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Citations

For This Compound
2
Citations
AV Galenko, AF Khlebnikov, MS Novikov… - Tetrahedron, 2015 - Elsevier
The transition metal-catalyzed reaction of 2H-azirines with 1,2,4-tricarbonyl compounds leads to 3-(1,2-dioxoethyl)- and 2,3-dicarbonyl-pyrrole derivatives, useful building blocks for the …
Number of citations: 32 www.sciencedirect.com
OV Bobrovskaya, VL Gein, GV Seliverstov… - Russian Journal of …, 2017 - Springer
Synthesis and Biological Activity of 3,4-Diaryl-5-[4-(acetylsulfamoyl)phenyl]-4,5-dihydro- pyrrolo[3,4-c]pyrazol-6(2H)-ones and Page 1 ISSN 1070-3632, Russian Journal of General …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.